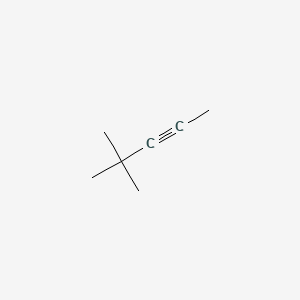

4,4-Dimethyl-2-pentyne

描述

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

IUPAC Name |

4,4-dimethylpent-2-yne | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12/c1-5-6-7(2,3)4/h1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOALCTWKQSWRST-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC#CC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40244289 | |

| Record name | 2-Pentyne, 4,4-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40244289 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

96.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

999-78-0 | |

| Record name | 2-Pentyne, 4,4-dimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000999780 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Pentyne, 4,4-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40244289 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,4-Dimethyl-2-pentyne | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 4,4-Dimethyl-2-pentyne

CAS Number: 999-78-0

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, reactivity, and safety information for 4,4-dimethyl-2-pentyne. The information is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Core Properties of this compound

This compound, also known as tert-butyl methyl acetylene, is an internal alkyne characterized by a tert-butyl group at one end of the carbon-carbon triple bond and a methyl group at the other.[1] This structure imparts specific reactivity and physical properties to the molecule. It is a colorless liquid that is immiscible with water but soluble in common organic solvents.[2]

Physical and Chemical Properties

The key physical and chemical properties of this compound are summarized in the table below.

| Property | Value |

| CAS Number | 999-78-0 |

| Molecular Formula | C₇H₁₂ |

| Molecular Weight | 96.17 g/mol |

| Boiling Point | 83 °C |

| Melting Point | -82.4 °C |

| Density | 0.718 g/mL at 25 °C |

| Refractive Index (n²⁰/D) | 1.4071 - 1.4085 |

| Water Solubility | Immiscible |

| Synonyms | tert-Butyl methyl acetylene, 4,4-dimethylpent-2-yne |

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound. Key spectral features are outlined below.

| Spectrum Type | Key Features |

| ¹H NMR | Signals corresponding to the tert-butyl protons and the methyl protons adjacent to the alkyne. |

| ¹³C NMR | Resonances for the sp-hybridized carbons of the alkyne, as well as the carbons of the tert-butyl and methyl groups. |

| Infrared (IR) | The characteristic C≡C stretch of the internal alkyne is expected, though it may be weak due to the symmetry of the molecule. |

| Mass Spectrometry | The mass spectrum shows a molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns.[3] |

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through the alkylation of a terminal alkyne. A common method involves the deprotonation of 3,3-dimethyl-1-butyne (B43207) (tert-butyl acetylene) to form a potent nucleophile, which is then reacted with an electrophilic methyl source like methyl iodide.

Representative Experimental Protocol: Alkylation of a Terminal Alkyne

This protocol describes a general procedure for the synthesis of an internal alkyne, such as this compound, from a terminal alkyne.

-

Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a nitrogen inlet, and a dropping funnel is assembled. The system is flushed with dry nitrogen.

-

Deprotonation: Anhydrous solvent (e.g., liquid ammonia (B1221849) or THF) is added to the flask. A strong base, such as sodium amide (NaNH₂), is introduced, and the mixture is stirred. The terminal alkyne (e.g., 3,3-dimethyl-1-butyne) is then added dropwise via the dropping funnel at an appropriate temperature (e.g., -78 °C for liquid ammonia). The reaction is stirred for a specified time to ensure complete formation of the acetylide anion.

-

Alkylation: The alkylating agent (e.g., methyl iodide) is added dropwise to the solution of the acetylide anion. The reaction mixture is allowed to warm to room temperature and stirred until the reaction is complete, as monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Workup and Purification: The reaction is quenched by the careful addition of a proton source, such as water or a saturated aqueous solution of ammonium (B1175870) chloride. The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., diethyl ether). The combined organic extracts are washed with brine, dried over an anhydrous drying agent (e.g., MgSO₄), and filtered. The solvent is removed under reduced pressure, and the crude product is purified by distillation to yield the pure internal alkyne.

Reactivity and Applications

The triple bond in this compound is a site of rich reactivity, making it a valuable intermediate in organic synthesis. It can undergo a variety of transformations, including hydrogenation, halogenation, and more complex transition metal-catalyzed reactions.

Hydroboration-Oxidation

Hydroboration-oxidation is a two-step reaction that converts alkynes to carbonyl compounds. For internal alkynes like this compound, this reaction yields a ketone. The use of a sterically hindered borane (B79455) reagent can provide regioselectivity.

Representative Experimental Protocol: Hydroboration-Oxidation of an Alkyne

This protocol provides a general methodology for the hydroboration-oxidation of an internal alkyne.[4]

-

Hydroboration Step: In a dry, nitrogen-flushed flask, the alkyne is dissolved in an anhydrous solvent like tetrahydrofuran (B95107) (THF). The hydroborating agent (e.g., a solution of borane in THF or a sterically hindered borane like 9-BBN) is added dropwise at a controlled temperature, typically 0 °C. The reaction mixture is then allowed to warm to room temperature and stirred for several hours to ensure the complete formation of the vinylborane intermediate.

-

Oxidation Step: The reaction mixture is cooled in an ice bath. An aqueous solution of a base, such as sodium hydroxide (B78521) (NaOH), is added, followed by the slow, dropwise addition of hydrogen peroxide (H₂O₂), ensuring the temperature remains controlled. After the addition is complete, the mixture is stirred at room temperature for a specified period.

-

Workup and Purification: The reaction mixture is extracted with an organic solvent (e.g., diethyl ether). The combined organic layers are washed with water and brine, then dried over an anhydrous drying agent. The solvent is removed by rotary evaporation, and the resulting crude ketone is purified by an appropriate method, such as column chromatography or distillation.

Other Key Reactions

-

Palladium-Catalyzed Reactions: this compound is utilized in organometallic reactions, particularly those involving palladium catalysts. It can participate in cross-coupling reactions where the alkyne unit is incorporated into a larger molecular framework.

-

Polymerization: This alkyne can serve as a monomer in polymerization reactions, catalyzed by transition metal complexes such as those of tungsten, niobium, or tantalum, to form poly(this compound).[5]

Safety Information

This compound is a highly flammable liquid and vapor. It is essential to handle this compound with appropriate safety precautions in a well-ventilated area, away from ignition sources.

| GHS Pictogram | Hazard Statement | Precautionary Statements |

| GHS02: Flame | H225: Highly flammable liquid and vapor | P210: Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking. P233: Keep container tightly closed. P240: Ground and bond container and receiving equipment. P241: Use explosion-proof electrical/ventilating/lighting equipment. P242: Use non-sparking tools. P243: Take action to prevent static discharges. P280: Wear protective gloves/protective clothing/eye protection/face protection. P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water or shower. P370+P378: In case of fire: Use appropriate media to extinguish. P403+P235: Store in a well-ventilated place. Keep cool. P501: Dispose of contents/container in accordance with local/regional/national/international regulations. |

References

An In-Depth Technical Guide to the Synthesis of 4,4-Dimethyl-2-pentyne from an Alkyne and an Alkyl Halide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 4,4-dimethyl-2-pentyne, a valuable substituted alkyne in organic synthesis. The primary focus of this document is a detailed examination of the most viable synthetic route, which involves the alkylation of a terminal alkyne. This guide will elaborate on the reaction mechanism, provide a detailed experimental protocol, and present relevant quantitative and spectroscopic data for the characterization of the final product. The initially considered, yet impractical, synthetic pathway involving a tertiary alkyl halide is also discussed to highlight the importance of substrate selection in avoiding competing elimination reactions.

Introduction

Substituted alkynes are fundamental building blocks in organic chemistry, serving as precursors for a wide array of molecular architectures in pharmaceuticals, agrochemicals, and materials science. This compound, with its characteristic tert-butyl group adjacent to the alkyne functionality, is a useful intermediate for the introduction of this sterically demanding moiety into more complex molecules. The synthesis of such internal alkynes is typically achieved through the alkylation of a smaller terminal alkyne. This guide focuses on the practical and efficient synthesis of this compound from an appropriate alkyne and alkyl halide.

Strategic Approach to Synthesis

The synthesis of an internal alkyne from a smaller terminal alkyne and an alkyl halide is a classic example of carbon-carbon bond formation. The core of this strategy lies in the deprotonation of the terminal alkyne to form a highly nucleophilic acetylide anion, which then undergoes a nucleophilic substitution reaction (SN2) with a suitable alkyl halide.

The Viable Synthetic Route: Methylation of 3,3-Dimethyl-1-butyne (B43207)

The most effective and logical approach for the synthesis of this compound is the methylation of 3,3-dimethyl-1-butyne (also known as tert-butylacetylene). This strategy involves the following key steps:

-

Deprotonation: The terminal proton of 3,3-dimethyl-1-butyne is acidic (pKa ≈ 25) and can be removed by a strong base, such as n-butyllithium (n-BuLi), to generate a lithium tert-butylacetylide.

-

Alkylation: The resulting acetylide anion is a potent nucleophile and readily reacts with a primary alkyl halide, such as methyl iodide (CH3I), via an SN2 mechanism to form the desired product, this compound.

This pathway is highly efficient as it employs a primary alkyl halide, which is ideal for SN2 reactions and minimizes the competing elimination reaction.

The Impractical Synthetic Route: Reaction of Propyne with a Tert-Butyl Halide

An alternative retrosynthetic analysis might suggest the reaction of a propynide anion with a tert-butyl halide (e.g., tert-butyl bromide). However, this approach is fundamentally flawed. Tertiary alkyl halides are highly susceptible to elimination reactions (E2) in the presence of strong bases, and the propynide anion is a strong base. Consequently, the major products of this reaction would be isobutylene (B52900) and the starting alkyne, propyne, rather than the desired this compound. This underscores the critical importance of selecting appropriate substrates to favor the desired SN2 pathway.

Reaction Mechanism and Experimental Workflow

The synthesis of this compound via the methylation of 3,3-dimethyl-1-butyne proceeds through a straightforward two-step sequence. The overall experimental workflow is depicted in the following diagram.

Caption: Experimental workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is based on established procedures for the alkylation of terminal alkynes.

Materials:

-

3,3-Dimethyl-1-butyne

-

n-Butyllithium (solution in hexanes, typically 2.5 M)

-

Methyl iodide

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

Saturated aqueous ammonium (B1175870) chloride (NH4Cl) solution

-

Anhydrous magnesium sulfate (B86663) (MgSO4)

-

Argon or Nitrogen gas for inert atmosphere

Equipment:

-

Three-necked round-bottom flask

-

Magnetic stirrer and stir bar

-

Septa

-

Syringes and needles

-

Low-temperature thermometer

-

Dry ice/acetone bath

-

Separatory funnel

-

Rotary evaporator

-

Distillation apparatus

Procedure:

-

Reaction Setup: A three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen/argon inlet is flame-dried and allowed to cool under an inert atmosphere.

-

Deprotonation: Anhydrous THF is added to the flask, followed by 3,3-dimethyl-1-butyne. The solution is cooled to -78 °C using a dry ice/acetone bath. n-Butyllithium (1.05 equivalents) is added dropwise via syringe while maintaining the temperature below -70 °C. The mixture is stirred at -78 °C for 1 hour to ensure complete formation of the lithium acetylide.

-

Alkylation: Methyl iodide (1.1 equivalents) is added dropwise to the cold solution. The reaction mixture is stirred at -78 °C for 1 hour and then allowed to warm slowly to room temperature overnight.

-

Work-up: The reaction is quenched by the slow addition of saturated aqueous ammonium chloride solution. The mixture is transferred to a separatory funnel, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered.

-

Purification: The solvent is removed under reduced pressure using a rotary evaporator. The crude product is then purified by fractional distillation to yield pure this compound.

Quantitative Data

The following table summarizes the key quantitative data for the synthesis and characterization of this compound.

| Parameter | Value | Reference |

| Reactants | ||

| 3,3-Dimethyl-1-butyne (MW) | 82.15 g/mol | |

| n-Butyllithium (Molarity) | Typically 2.5 M in hexanes | |

| Methyl Iodide (MW) | 141.94 g/mol | |

| Product | ||

| This compound (MW) | 96.17 g/mol | [1] |

| Reaction Conditions | ||

| Solvent | Anhydrous THF | |

| Deprotonation Temperature | -78 °C | |

| Alkylation Temperature | -78 °C to room temperature | |

| Yield | ||

| Reported Yield | High (specific yield depends on scale and conditions) | |

| Physical Properties | ||

| Boiling Point | 83-84 °C | |

| Density | 0.718 g/mL at 25 °C |

Spectroscopic Data for Product Characterization

The structure of the synthesized this compound can be confirmed by various spectroscopic methods.[1]

1H NMR Spectroscopy

-

1H NMR (CDCl3):

-

δ 1.18 (s, 9H, -C(CH3)3)

-

δ 1.76 (s, 3H, -C≡C-CH3)

-

13C NMR Spectroscopy

-

13C NMR (CDCl3):

-

δ 3.5 (-C≡C-C H3)

-

δ 27.9 (-C (CH3)3)

-

δ 31.0 (-C(C H3)3)

-

δ 74.0 (-C ≡C-CH3)

-

δ 85.0 (-C≡C -C(CH3)3)

-

Infrared (IR) Spectroscopy

-

IR (neat):

-

~2965 cm-1 (C-H stretch, sp3)

-

~2240 cm-1 (C≡C stretch, weak for internal alkyne)

-

~1365 cm-1 (C-H bend, tert-butyl)

-

Mass Spectrometry (MS)

-

MS (EI):

-

m/z (%): 96 (M+), 81 (M+ - CH3), 57 (C4H9+, base peak)[2]

-

Logical Relationships in Synthesis Strategy

The choice of reactants is governed by the principles of nucleophilic substitution and elimination reactions. The following diagram illustrates the logical decision-making process for selecting the optimal synthetic route.

Caption: Logical diagram illustrating the selection of the synthetic pathway.

Conclusion

The synthesis of this compound is most efficiently achieved through the methylation of 3,3-dimethyl-1-butyne. This method, which involves the formation of a lithium acetylide followed by an SN2 reaction with methyl iodide, provides a high yield of the desired product. The alternative pathway involving the reaction of a propynide with a tert-butyl halide is not practical due to the prevalence of the competing E2 elimination reaction. The detailed protocol and spectroscopic data provided in this guide serve as a valuable resource for researchers and professionals in the field of organic synthesis and drug development.

References

An In-depth Technical Guide to 4,4-Dimethyl-2-pentyne and Its Isomers

This technical guide provides a comprehensive overview of 4,4-dimethyl-2-pentyne, including its structural formula, isomers, physicochemical properties, and detailed experimental protocols for its synthesis. This document is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry.

Structural Formula and Properties of this compound

This compound, also known as tert-butylmethylacetylene, is an alkyne with the molecular formula C₇H₁₂.[1][2] Its structure features a triple bond between the second and third carbon atoms of a pentane (B18724) chain, with two methyl groups attached to the fourth carbon.[2] This branched structure imparts specific physical and chemical properties to the molecule. It is a colorless liquid at room temperature, has a distinct odor, and is insoluble in water but soluble in organic solvents.[2]

The presence of the triple bond makes this compound a useful intermediate in organic synthesis. It can undergo various reactions typical of alkynes, such as hydrogenation, halogenation, and addition reactions.[2] It is utilized in organometallic reactions, for instance, to study the regioselectivity of its insertion into the Pd-C bond of cyclopalladated complexes.[1] Additionally, it is used in the preparation of pyrimidine-diones by reacting with an isocyanate in the presence of a nickel/N-heterocyclic carbene catalyst.[1]

Below is a diagram illustrating the structural formula of this compound.

Isomers of this compound

Isomers are molecules that share the same molecular formula but have different structural arrangements. The molecular formula C₇H₁₂ can represent various structural isomers, including other alkynes (constitutional isomers), as well as functional group isomers like dienes and cycloalkenes. This guide focuses on the alkyne isomers of this compound.

The primary types of isomerism exhibited by these alkynes are:

-

Chain isomerism: Variation in the arrangement of the carbon skeleton (e.g., a straight chain versus a branched chain).

-

Positional isomerism: Differences in the location of the triple bond along the carbon chain.

The following are the constitutional alkyne isomers of C₇H₁₂:

-

1-Heptyne

-

2-Heptyne

-

3-Heptyne

-

3-Methyl-1-hexyne

-

4-Methyl-1-hexyne

-

5-Methyl-1-hexyne

-

4-Methyl-2-hexyne

-

5-Methyl-2-hexyne

-

2-Methyl-3-hexyne

-

3,3-Dimethyl-1-pentyne

-

4,4-Dimethyl-1-pentyne

-

3-Ethyl-1-pentyne

The structural formulas of these isomers are visualized below.

Data Presentation

The following table summarizes key quantitative data for this compound and a representative isomer, 1-heptyne.

| Property | This compound | 1-Heptyne |

| Molecular Weight | 96.17 g/mol [1] | 96.17 g/mol [3] |

| Boiling Point | 83 °C[4] | 99-100 °C[3] |

| Melting Point | -14 °C[2] | -81 °C[3] |

| Density | 0.726 g/mL[2] | 0.733 g/mL at 25 °C[3] |

| Refractive Index | 1.4085[4] | n20/D 1.408[3] |

| Vapor Pressure | Not available | 93.1 mmHg at 37.7 °C[3] |

| CAS Number | 999-78-0[4] | 628-71-7[3] |

Experimental Protocols

A common and effective method for the synthesis of internal alkynes like this compound is the alkylation of a terminal alkyne. This process involves the deprotonation of a terminal alkyne to form an acetylide anion, followed by nucleophilic substitution with an alkyl halide.

Proposed Synthesis of this compound

This protocol describes a two-step synthesis starting from propyne (B1212725) and a suitable alkylating agent.

References

An In-depth Technical Guide to tert-Butyl Methyl Acetylene (3,3-Dimethyl-1-butyne)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of tert-butyl methyl acetylene (B1199291), also known as 3,3-dimethyl-1-butyne. This valuable building block is utilized in various synthetic applications, most notably in the pharmaceutical industry.

Core Physical and Chemical Properties

tert-Butyl methyl acetylene is a colorless, highly flammable liquid.[1][2] It is characterized by the presence of a terminal triple bond and a bulky tert-butyl group, which influence its reactivity and physical characteristics.

Table 1: Physical Properties of tert-Butyl Methyl Acetylene

| Property | Value | Source(s) |

| Molecular Formula | C6H10 | [1][3] |

| Molecular Weight | 82.14 g/mol | [3][4] |

| CAS Number | 917-92-0 | [1] |

| Boiling Point | 37-38 °C | [1][2][5] |

| Melting Point | -78 °C | [1][2][5] |

| Density | 0.667 g/mL at 25 °C | [2][5] |

| Refractive Index (n20/D) | 1.374 | [2][5] |

| Vapor Pressure | 398.0 mmHg | [4] |

| Solubility | Miscible with chloroform, benzene, and toluene. Immiscible with water. | [1][2] |

Table 2: Chemical and Safety Information

| Property | Value | Source(s) |

| IUPAC Name | 3,3-dimethylbut-1-yne | [3] |

| Synonyms | tert-Butylacetylene, 3,3-Dimethylbutyne | [1] |

| InChI Key | PPWNCLVNXGCGAF-UHFFFAOYSA-N | [5] |

| SMILES | CC(C)(C)C#C | [5] |

| Flash Point | < -34 °C | [6] |

| Hazards | Highly flammable liquid and vapor. May cause skin, eye, and respiratory irritation. | [1][2][7] |

Chemical Reactivity and Applications

The chemical behavior of tert-butyl methyl acetylene is dominated by its terminal alkyne functionality. This makes it a versatile reagent in organic synthesis.

Acidity of the Terminal Proton

The proton on the sp-hybridized carbon of a terminal alkyne is significantly more acidic (pKa ≈ 25) than those on sp2 or sp3 hybridized carbons. This allows for deprotonation by a strong base, such as sodium amide (NaNH2) or an organolithium reagent like n-butyllithium, to form a potent nucleophile known as an acetylide anion. This reactivity is fundamental to its use in forming new carbon-carbon bonds.

Key Reactions

-

Alkylation: The acetylide anion readily participates in SN2 reactions with primary alkyl halides, leading to the formation of internal alkynes. This is a crucial step in chain elongation.

-

Addition to Carbonyls: The acetylide anion can add to aldehydes and ketones to form propargyl alcohols.

-

Hydration: In the presence of a mercury catalyst, terminal alkynes like tert-butyl methyl acetylene can undergo hydration to form methyl ketones, following Markovnikov's rule.[5]

-

Hydroboration-Oxidation: This two-step reaction sequence results in the anti-Markovnikov addition of water across the triple bond, yielding an aldehyde after tautomerization of the intermediate enol.

-

Sonogashira Coupling: This palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide is a powerful method for forming carbon-carbon bonds.

Application in Drug Synthesis: Terbinafine (B446)

A prominent application of tert-butyl methyl acetylene is in the synthesis of the antifungal drug Terbinafine.[1] The synthesis involves the reaction of the lithium acetylide of tert-butyl methyl acetylene with acrolein to form an alcohol intermediate. This is then converted to an allylic bromide and subsequently coupled with N-methyl-1-naphthalenemethylamine to yield Terbinafine.

Caption: Synthesis of Terbinafine from tert-Butyl methyl acetylene.

Experimental Protocols

Detailed methodologies for the determination of key physical properties are outlined below.

Determination of Boiling Point (Distillation Method)

The boiling point of a volatile liquid like tert-butyl methyl acetylene can be accurately determined via simple distillation.

Methodology:

-

Apparatus Setup: Assemble a simple distillation apparatus consisting of a round-bottom flask, a distillation head with a thermometer adapter, a condenser, and a receiving flask. Ensure all glassware is dry.

-

Sample Preparation: Place a small volume (e.g., 5-10 mL) of tert-butyl methyl acetylene and a few boiling chips or a magnetic stir bar into the round-bottom flask.

-

Heating: Gently heat the flask using a heating mantle or water bath.

-

Temperature Reading: The thermometer bulb should be positioned just below the side arm of the distillation head to accurately measure the temperature of the vapor that is in equilibrium with the boiling liquid.

-

Data Collection: Record the temperature at which a steady stream of distillate is collected in the receiving flask. This temperature represents the boiling point of the liquid at the recorded atmospheric pressure.

Caption: Workflow for Boiling Point Determination by Distillation.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. For a terminal alkyne like tert-butyl methyl acetylene, characteristic peaks for the C≡C and ≡C-H bonds are expected.

Methodology:

-

Sample Preparation: As tert-butyl methyl acetylene is a liquid, a neat sample can be analyzed. Place one to two drops of the liquid onto the surface of a salt plate (e.g., NaCl or KBr).

-

Cell Assembly: Place a second salt plate on top of the first, creating a thin liquid film between the two plates.

-

Instrument Setup: Place the salt plate assembly into the sample holder of the FTIR spectrometer.

-

Data Acquisition: Acquire a background spectrum of the empty spectrometer. Then, acquire the spectrum of the sample. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final infrared spectrum.

-

Data Analysis: Identify the characteristic absorption bands. For tert-butyl methyl acetylene, expect a sharp peak around 3300 cm⁻¹ corresponding to the ≡C-H stretch and a weaker peak in the region of 2100-2260 cm⁻¹ for the C≡C stretch.

Gas Chromatography (GC)

Gas chromatography is a technique used to separate and analyze volatile compounds.

Methodology:

-

Instrument Parameters: Set up the gas chromatograph with an appropriate capillary column (e.g., a non-polar column like DB-1 or HP-5). Establish the carrier gas (e.g., helium or nitrogen) flow rate, injector temperature, and detector temperature. Program the oven temperature ramp.

-

Sample Preparation: Prepare a dilute solution of tert-butyl methyl acetylene in a volatile solvent (e.g., hexane (B92381) or dichloromethane).

-

Injection: Inject a small volume (e.g., 1 µL) of the prepared solution into the heated injection port of the GC.

-

Separation and Detection: The sample is vaporized and carried through the column by the carrier gas. The components of the sample are separated based on their boiling points and interactions with the stationary phase of the column. The separated components are then detected as they elute from the column.

-

Data Analysis: The output, a chromatogram, will show a peak corresponding to tert-butyl methyl acetylene at a specific retention time. This retention time can be used for identification, and the peak area can be used for quantification when calibrated with standards.

Reactivity of Terminal Alkynes

The following diagram illustrates some of the key reactions of terminal alkynes, such as tert-butyl methyl acetylene.

Caption: General Reactivity of Terminal Alkynes.

Safety and Handling

tert-Butyl methyl acetylene is a highly flammable liquid and should be handled with appropriate safety precautions.[1] It is recommended to work in a well-ventilated fume hood and wear personal protective equipment, including safety glasses, gloves, and a lab coat. Keep away from heat, sparks, and open flames.[8] Store in a tightly sealed container in a cool, dry, and well-ventilated area, preferably in a refrigerator designed for flammable materials.[2][5] In case of fire, use carbon dioxide, dry chemical powder, or alcohol-resistant foam.[8]

References

- 1. Reactions of Surface-Confined Terminal Alkynes Mediated by Diverse Regulation Strategies | MDPI [mdpi.com]

- 2. organicchemistrytutor.com [organicchemistrytutor.com]

- 3. WO2007044273A1 - Process for preparing terbinafine - Google Patents [patents.google.com]

- 4. vernier.com [vernier.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 7. researchgate.net [researchgate.net]

- 8. Alkylation of Terminal Alkynes in Organic Synthesis with Practice Problems [chemistrysteps.com]

Spectroscopic Profile of 4,4-Dimethyl-2-pentyne: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for 4,4-Dimethyl-2-pentyne (CAS No. 999-78-0), a key intermediate in various chemical syntheses. The document is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis, offering a detailed examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics.

Executive Summary

This compound is a seven-carbon internal alkyne. Its structural features, including a tert-butyl group and a methyl group flanking a carbon-carbon triple bond, give rise to a distinct spectroscopic fingerprint. This guide presents the detailed ¹H NMR, ¹³C NMR, IR, and MS data, providing a foundational dataset for the identification, characterization, and quality control of this compound.

Spectroscopic Data

The following sections summarize the key spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

¹H NMR Data

The ¹H NMR spectrum of this compound is characterized by two distinct signals corresponding to the two types of protons in the molecule.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 1.77 | Singlet | 3H | CH₃ (at C1) |

| 1.15 | Singlet | 9H | C(CH₃)₃ (at C5) |

¹³C NMR Data

The ¹³C NMR spectrum shows five signals, corresponding to the five chemically non-equivalent carbon atoms in this compound.

| Chemical Shift (δ) ppm | Assignment |

| 90.3 | C4 |

| 75.0 | C3 |

| 31.0 | C5 (3 x CH₃) |

| 28.1 | C2 |

| 3.4 | C1 |

Infrared (IR) Spectroscopy

The IR spectrum reveals the presence of specific functional groups based on their vibrational frequencies. A notable feature for this compound is the characteristic alkyne C≡C stretch.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2969 | Strong | C-H stretch (sp³) |

| 2869 | Medium | C-H stretch (sp³) |

| 2295 | Weak | C≡C stretch |

| 1479 | Medium | C-H bend (CH₃) |

| 1363 | Medium | C-H bend (t-Butyl) |

| 1205 | Medium | C-C skeletal vibration |

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) of this compound results in a characteristic fragmentation pattern that can be used for its identification.

| m/z | Relative Intensity (%) | Proposed Fragment |

| 96 | 15 | [M]⁺ (Molecular Ion) |

| 81 | 100 | [M - CH₃]⁺ |

| 53 | 25 | [C₄H₅]⁺ |

| 41 | 30 | [C₃H₅]⁺ |

| 29 | 20 | [C₂H₅]⁺ |

Experimental Protocols

The following are generalized experimental protocols for the acquisition of the spectroscopic data presented.

NMR Spectroscopy

A solution of this compound (typically 5-25 mg) is prepared in a deuterated solvent (e.g., CDCl₃) and transferred to a 5 mm NMR tube. The spectrum is acquired on a standard NMR spectrometer (e.g., 400 MHz). For ¹H NMR, standard acquisition parameters are used. For ¹³C NMR, proton decoupling is employed to simplify the spectrum.

Infrared (IR) Spectroscopy

For liquid samples such as this compound, a drop of the neat liquid is placed between two salt plates (e.g., NaCl or KBr) to form a thin film. The plates are then mounted in the sample holder of an FTIR spectrometer, and the spectrum is recorded.

Mass Spectrometry (MS)

Mass spectra are typically acquired using a mass spectrometer with an electron ionization (EI) source. The sample is introduced into the ion source, where it is vaporized and bombarded with a beam of electrons (typically 70 eV). The resulting ions are then accelerated and separated based on their mass-to-charge ratio.

Visualizations

The following diagrams illustrate the key relationships and processes described in this guide.

Caption: Spectroscopic analysis workflow for this compound.

Caption: Key fragmentation pathways of this compound in EI-MS.

Whitepaper: Navigating the Reactivity of Sterically Hindered Internal Alkynes

Audience: Researchers, Scientists, and Drug Development Professionals

Core Topic: A comprehensive examination of the synthetic challenges and strategic approaches to the functionalization of sterically hindered internal alkynes. This guide delves into key reaction classes, presents quantitative data on their performance, and provides detailed experimental frameworks.

Introduction: The Challenge of Steric Encumbrance

Internal alkynes are fundamental building blocks in organic synthesis, prized for their linear geometry and rich reactivity, which allows for their conversion into complex molecular architectures. They serve as rigid scaffolds or precursors to a variety of functional groups, making them invaluable in medicinal chemistry and materials science.[1][2][3] However, when the triple bond is flanked by bulky substituents (e.g., tert-butyl, phenyl, or other quaternary centers), its reactivity is significantly attenuated. This steric hindrance shields the π-systems from approaching reagents, posing a considerable challenge for synthetic chemists.

Overcoming this steric barrier requires carefully designed strategies, often involving highly active catalysts, tailored ligand systems, or forcing reaction conditions to achieve desired transformations. This guide explores the modern methodologies developed to effectively functionalize these challenging substrates, with a focus on cycloadditions, hydrofunctionalizations, and transition metal-catalyzed coupling reactions.

Cycloaddition Reactions: Forging Rings Under Steric Strain

Cycloaddition reactions are powerful tools for constructing carbo- and heterocyclic frameworks in a single, atom-economical step.[4] With sterically hindered alkynes, the activation energy for these transformations is often high, necessitating catalytic approaches.

[2+2+2] Cycloadditions

The transition metal-catalyzed [2+2+2] cycloaddition of alkynes is a classic method for synthesizing substituted benzene (B151609) derivatives.[5] For hindered substrates, the choice of metal catalyst is critical. Ruthenium and rhodium complexes have shown efficacy in promoting these transformations, which proceed through metallacycle intermediates. The mechanism typically involves the oxidative coupling of two alkyne units to the metal center to form a metallacyclopentadiene, followed by insertion of a third unsaturated partner and reductive elimination to release the aromatic product.

Huisgen 1,3-Dipolar Cycloaddition ("Click" Chemistry)

The reaction of an azide (B81097) with an alkyne to form a 1,2,3-triazole is a cornerstone of "click" chemistry.[6] While terminal alkynes are most commonly used, internal alkynes, including hindered ones, can participate. The reaction, particularly the copper(I)-catalyzed variant (CuAAC), is often tolerant of steric bulk, although reaction rates may be slower. This transformation is crucial in drug development and bioconjugation for its reliability and orthogonality.[7]

Hydrofunctionalization: Regio- and Stereoselective Addition

Hydrofunctionalization, the addition of an H-Y bond across the triple bond, is a direct route to substituted alkenes. With unsymmetrical hindered alkynes, controlling the regioselectivity of this addition is a primary concern.

Hydroarylation

The direct addition of a C-H bond of an arene across a triple bond is an efficient method for synthesizing multi-substituted alkenes. Nickel and Palladium catalysts are often employed for this purpose.[8][9] For hindered internal alkynes, directing groups can be used to control the regioselectivity of the addition. The mechanism often involves the formation of a metal-hydride species which then undergoes migratory insertion with the alkyne.[8]

| Alkyne Substrate | Aryl Partner | Catalyst System | Conditions | Yield (%) | Regio-/Stereo-selectivity | Ref. |

| Diphenylacetylene | Benzene | Ni(COD)₂ / L₂ | 80 °C, 12 h | 88 | syn-addition | [8] |

| 1,2-bis(4-methoxyphenyl)ethyne | Anisole | Pd(OAc)₂ / L₃ | 100 °C, 24 h | 75 | High | [8] |

| Di-tert-butylacetylene | Toluene (B28343) | [Rh(COD)Cl]₂ / L₄ | 120 °C, 48 h | 45 | Moderate | [10] |

| This table is a representative summary based on typical results found in the literature. L₂, L₃, L₄ represent various phosphine (B1218219) or NHC ligands. |

Hydroboration and Hydrosilylation

Hydroboration of internal alkynes, followed by oxidation, provides access to ketones.[11] The use of bulky borane (B79455) reagents like disiamylborane (B86530) or 9-BBN can impart high regioselectivity, even with moderately hindered substrates, by favoring addition at the less sterically encumbered carbon.[12] Hydrosilylation is a powerful method for preparing vinylsilanes, which are versatile synthetic intermediates.[13] This reaction is almost exclusively catalyzed by transition metals, with platinum and rhodium complexes being common choices.

Reduction of Hindered Alkynes: Accessing Alkenes with Defined Geometry

The partial reduction of alkynes is a critical transformation for accessing alkenes with specific (E or Z) geometry. The choice of reagents and catalysts dictates the stereochemical outcome.

-

Syn-Reduction to Z-Alkenes: Catalytic hydrogenation using a "poisoned" catalyst, such as Lindlar's catalyst (Pd/CaCO₃ treated with lead acetate (B1210297) and quinoline), selectively produces Z-alkenes.[14] The catalyst surface delivers two hydrogen atoms to the same face of the alkyne.

-

Anti-Reduction to E-Alkenes: Dissolving metal reduction, typically using sodium in liquid ammonia, proceeds via a radical anion intermediate to yield the thermodynamically more stable E-alkene.[15]

Steric hindrance can significantly slow the rate of these reductions. For highly hindered alkynes, forcing conditions or more active catalyst systems may be required to achieve complete conversion.

Experimental Protocols

The following provides a generalized procedure for a transition metal-catalyzed reaction, which should be adapted and optimized for specific substrates and catalysts.

General Procedure for a Nickel-Catalyzed Hydroarylation

Warning: This procedure should be carried out by trained personnel in a fume hood using appropriate personal protective equipment. Anhydrous and oxygen-free conditions are essential.

-

Reactor Setup: To a flame-dried Schlenk tube or vial equipped with a magnetic stir bar, add the Nickel precatalyst (e.g., Ni(COD)₂, 5 mol%) and the appropriate ligand (e.g., a phosphine or NHC ligand, 5-10 mol%).

-

Reagent Addition: Add the sterically hindered internal alkyne (1.0 equiv) and the aryl partner (if solid, 1.5-3.0 equiv).

-

Solvent and Inerting: Seal the vessel with a septum. Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times. Add the anhydrous solvent (e.g., toluene or dioxane, 0.1 M) and the aryl partner (if liquid) via syringe.

-

Reaction: Place the reaction vessel in a preheated oil bath at the desired temperature (e.g., 80-120 °C) and stir for the required time (e.g., 12-48 hours).

-

Monitoring: Monitor the reaction progress by taking aliquots and analyzing them by TLC, GC-MS, or ¹H NMR.

-

Workup: Upon completion, cool the reaction to room temperature. Quench the reaction by carefully adding a saturated solution of NH₄Cl. Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate, 3x).

-

Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired functionalized alkene.

Conclusion and Outlook

The functionalization of sterically hindered internal alkynes remains a formidable task in synthetic chemistry, demanding innovation in catalyst design and reaction engineering. While significant progress has been made, particularly through the use of potent transition-metal catalysts, many transformations still suffer from low yields or require harsh conditions when applied to the most demanding substrates. The development of new catalytic systems with higher activity and selectivity will continue to be a primary focus of research. For professionals in drug discovery, the ability to modify complex scaffolds containing hindered alkynes opens new avenues for lead optimization, allowing for the fine-tuning of steric profiles and the introduction of new pharmacophoric elements. As our understanding of reaction mechanisms deepens, we can expect the development of even more sophisticated and practical methods to unlock the synthetic potential of these challenging yet valuable building blocks.

References

- 1. taylorfrancis.com [taylorfrancis.com]

- 2. juniperpublishers.com [juniperpublishers.com]

- 3. openaccesspub.org [openaccesspub.org]

- 4. Cycloaddition of 1,3-Butadiynes: Efficient Synthesis of Carbo- and Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Huisgen 1,3-Dipolar Cycloaddition [organic-chemistry.org]

- 7. Recent advances in the application of alkynes in multicomponent reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Alkyne Reactivity [www2.chemistry.msu.edu]

- 13. mdpi.com [mdpi.com]

- 14. youtube.com [youtube.com]

- 15. youtube.com [youtube.com]

The Solubility Profile of 4,4-Dimethyl-2-pentyne in Common Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction to 4,4-Dimethyl-2-pentyne

This compound, also known as tert-butyl methyl acetylene, is a colorless liquid with the molecular formula C7H12.[1] Its structure, featuring a sterically hindered internal triple bond, imparts unique reactivity and physical properties. As a nonpolar alkyne, its solubility is largely governed by the principle of "like dissolves like," indicating a preference for nonpolar organic solvents over polar ones.[2][3][4][5] It is confirmed to be insoluble in water.[1][6][7][8][9]

Solubility Data

Based on available literature, the solubility of this compound in common organic solvents is qualitatively described as "soluble." Specific mentions include good solubility in ethanol, ether, and benzene. A more detailed, albeit qualitative, summary is presented in Table 1. Researchers requiring precise solubility limits are advised to perform experimental determinations as outlined in Section 3.

Table 1: Qualitative Solubility of this compound in Common Organic Solvents

| Solvent Class | Common Solvents | Qualitative Solubility |

| Alcohols | Methanol, Ethanol | Soluble |

| Ethers | Diethyl ether, Tetrahydrofuran (THF) | Soluble |

| Aromatic Hydrocarbons | Benzene, Toluene | Soluble |

| Alkanes | Hexane, Heptane | Expected to be soluble |

| Ketones | Acetone, Methyl Ethyl Ketone (MEK) | Expected to be soluble |

| Esters | Ethyl acetate | Expected to be soluble |

| Halogenated Solvents | Dichloromethane, Chloroform | Expected to be soluble |

| Polar Aprotic Solvents | Dimethylformamide (DMF), Dimethyl sulfoxide (B87167) (DMSO) | Expected to be soluble |

| Aqueous Solvents | Water | Insoluble[1][6][7][8][9] |

Note: "Expected to be soluble" is based on the general principle of "like dissolves like" for nonpolar compounds.[2][3][4][5] Experimental verification is recommended.

Experimental Protocol for Solubility Determination

The following is a generalized protocol for the quantitative determination of the solubility of this compound in a given organic solvent. This method is adapted from the widely accepted shake-flask method.[10]

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps (B75204) (e.g., 10 mL)

-

Thermostatically controlled shaker or incubator

-

Gas chromatograph with a flame ionization detector (GC-FID) or a suitable quantitative analytical instrument (e.g., HPLC, NMR)[10]

-

Volumetric flasks and pipettes

-

Syringes and syringe filters (solvent-compatible)

-

Centrifuge (optional)

Procedure

-

Preparation of Saturated Solution: a. Add an excess amount of this compound to a pre-weighed vial. b. Add a known volume or mass of the selected organic solvent to the vial. c. Securely cap the vial to prevent solvent evaporation. d. Place the vial in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C). e. Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Sample Preparation for Analysis: a. After the equilibration period, allow the vial to stand undisturbed for at least 2 hours to allow the undissolved solute to settle. b. Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a syringe. c. Filter the withdrawn sample through a syringe filter into a clean, pre-weighed vial to remove any suspended microparticles. d. Dilute the filtered sample with a known volume of the same solvent in a volumetric flask to a concentration suitable for the analytical method.

-

Quantitative Analysis: a. Prepare a series of calibration standards of this compound in the chosen solvent. b. Analyze the calibration standards and the diluted sample using a pre-validated GC-FID or other suitable analytical method. c. Construct a calibration curve by plotting the analytical signal versus the concentration of the standards. d. Determine the concentration of this compound in the diluted sample from the calibration curve.

-

Calculation of Solubility: a. Calculate the concentration of this compound in the original saturated solution, accounting for the dilution factor. b. Express the solubility in appropriate units, such as grams per 100 mL of solvent ( g/100 mL) or moles per liter (mol/L).

Visualization of Experimental Workflow

The logical flow of the experimental protocol for determining the solubility of this compound is illustrated in the following diagram.

Caption: Workflow for the experimental determination of solubility.

Conclusion

This compound is a nonpolar organic compound with demonstrated solubility in common organic solvents and insolubility in water. While quantitative data remains to be exhaustively documented, the provided experimental protocol offers a robust framework for researchers to determine its solubility in specific solvent systems. The understanding and empirical determination of its solubility are crucial for its effective use in synthesis, purification, and various applications within the pharmaceutical and chemical industries.

References

- 1. CAS 999-78-0: this compound | CymitQuimica [cymitquimica.com]

- 2. 2-Pentyne, 4,4-dimethyl- (CAS 999-78-0) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 3. This compound | C7H12 | CID 136786 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. 1-Pentyne, 4,4-dimethyl- (CAS 13361-63-2) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 6. This compound | 999-78-0 [m.chemicalbook.com]

- 7. 2-Pentyne, 4,4-dimethyl- [webbook.nist.gov]

- 8. echemi.com [echemi.com]

- 9. 4,4-dimethyl-2-hexene (cis-trans not specified) [webbook.nist.gov]

- 10. This compound [stenutz.eu]

The Synthesis of 4,4-Dimethyl-2-pentyne: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive review of the synthetic routes for producing 4,4-dimethyl-2-pentyne, a valuable building block in organic synthesis. This document details the primary synthetic pathways, providing quantitative data, and explicit experimental protocols. Visual diagrams of the synthetic workflows are included to facilitate a clear understanding of the chemical transformations.

Core Synthetic Strategies

The synthesis of this compound primarily proceeds through two distinct and effective pathways:

-

Alkylation of a Terminal Alkyne: This is the most direct and commonly employed method. It involves the deprotonation of the precursor, tert-butylacetylene (3,3-dimethyl-1-butyne), by a strong base to form an acetylide anion. This is followed by nucleophilic attack on a methylating agent, typically methyl iodide, to yield the desired product.

-

Dehydrohalogenation of a Dihalopentane Derivative: This alternative route involves the elimination of two equivalents of a hydrogen halide from a suitable dihalo-dimethylpentane precursor using a strong base.

This guide will now delve into the specifics of each of these synthetic approaches, presenting the available quantitative data and detailed experimental procedures.

Data Presentation: A Comparative Analysis of Synthetic Routes

The following tables summarize the quantitative data extracted from the literature for the key steps in the synthesis of this compound and its precursors.

Table 1: Synthesis of the Precursor tert-Butylacetylene (3,3-dimethyl-1-butyne) from Pinacolone (B1678379)

| Starting Material | Reagents | Solvent | Reaction Temperature (°C) | Reaction Time (hours) | Yield (%) |

| Pinacolone | Phosphorus pentachloride (PCl5) | Xylene | 10 - 30 | 7.5 - 13 | 95 (of 2,2-dichloro-3,3-dimethylbutane) |

| 2,2-dichloro-3,3-dimethylbutane (B105728) | Sodium hydroxide (B78521) (NaOH), Phosphoramide | Water | 180 - 250 | Not Specified | High (implied) |

Table 2: Synthesis of this compound via Alkylation of tert-Butylacetylene

| Starting Material | Base | Methylating Agent | Solvent | Reaction Temperature (°C) | Reaction Time (hours) | Yield (%) |

| tert-Butylacetylene | n-Butyllithium (n-BuLi) | Methyl iodide (CH3I) | Tetrahydrofuran (B95107) (THF) | -78 to room temperature | Not Specified | High (implied) |

| tert-Butylacetylene | Sodium amide (NaNH2) | Methyl iodide (CH3I) | Liquid Ammonia | -33 | Not Specified | High (implied) |

Table 3: Synthesis of a Related Alkyne (4-Methyl-2-pentyne) via Dehydrohalogenation

| Starting Material | Base | Solvent | Reaction Temperature (°C) | Reaction Time (hours) | Yield (%) |

| 2,2-dichloro-4-methylpentane | Potassium hydroxide (KOH) | Dimethyl sulfoxide (B87167) (DMSO) | 100 | 5 | 70.8 |

| 2-chloro-4-methyl-2-pentene | Potassium tert-butoxide (t-BuOK) | Dimethyl sulfoxide (DMSO) | 100 | 5 | 65.5 |

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the literature.

Synthesis of tert-Butylacetylene from Pinacolone

This two-step procedure involves the initial conversion of pinacolone to a geminal dichloride, followed by dehydrohalogenation.

Step 1: Synthesis of 2,2-dichloro-3,3-dimethylbutane

-

Procedure: To a reactor charged with 400 kg of xylene, 390 kg of phosphorus pentachloride is added in stages with stirring until fully dissolved. The solution is cooled to 10°C, and 195 kg of pinacolone is added dropwise over approximately 8 hours, maintaining the temperature at 10°C.

-

Work-up: After the reaction is complete, an ice-water mixture is added to the reactor, and the mixture is allowed to stand for stratification. The organic layer is separated to yield 2,2-dichloro-3,3-dimethylbutane.

-

Yield: Approximately 95%.

Step 2: Dehydrochlorination to tert-Butylacetylene

-

Procedure: In a dechlorination still, 184 kg of sodium hydroxide, 70 kg of phosphoramide, and 92 kg of 2,2-dichloro-3,3-dimethylbutane are mixed with 500 kg of water. The mixture is heated to 180°C, ensuring the reaction temperature does not exceed 250°C. The tert-butylacetylene product is collected by distillation.

Synthesis of this compound via Alkylation of tert-Butylacetylene (General Procedure)

While a specific detailed protocol with exact yields for this transformation was not found in the reviewed literature, a general procedure based on standard organic chemistry principles is as follows:

-

Procedure: A solution of tert-butylacetylene in anhydrous tetrahydrofuran (THF) is cooled to -78°C under an inert atmosphere (e.g., argon). To this solution, one equivalent of n-butyllithium in hexanes is added dropwise, and the mixture is stirred for 1-2 hours at this temperature to ensure complete formation of the lithium acetylide. Subsequently, a slight excess (1.1 equivalents) of methyl iodide is added to the reaction mixture. The reaction is allowed to slowly warm to room temperature and stirred for several hours.

-

Work-up: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride. The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by distillation to yield this compound.

Synthesis of 4-Methyl-2-pentyne (B1585047) via Dehydrohalogenation (Analogous Procedure)

This procedure for a similar alkyne provides a viable alternative synthetic strategy.

-

Procedure: In a flask equipped with a stirrer, thermometer, reflux condenser, and a dropping funnel, place 150 ml of dimethyl sulfoxide (DMSO) and 41.5 g (0.74 mol) of potassium hydroxide. The mixture is heated to 100°C with stirring. From the dropping funnel, 50 g (0.3 mol) of 2,2-dichloro-4-methylpentane is added dropwise over 1 hour. The reaction mixture is stirred at this temperature for an additional 5 hours.

-

Work-up: The reaction mixture is cooled, and the hydrocarbon layer is separated from the solid precipitate. The precipitate is washed with a small amount of ether. The combined hydrocarbon layer and ether washings are then distilled.

-

Yield: The yield of 4-methyl-2-pentyne is reported to be 70.8%.

Mandatory Visualizations

The following diagrams, generated using the DOT language, illustrate the key synthetic pathways described in this guide.

Caption: Synthesis of tert-Butylacetylene from Pinacolone.

Caption: Alkylation of tert-Butylacetylene to this compound.

Caption: Dehydrohalogenation route to a related alkyne.

Methodological & Application

Application Notes and Protocols for the Use of 4,4-Dimethyl-2-pentyne in Organometallic Reactions

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the use of 4,4-dimethyl-2-pentyne as a reactant in organometallic chemistry, with a focus on its insertion into palladium-carbon bonds. The protocols outlined below are based on established literature and are intended to guide researchers in the synthesis and characterization of novel organopalladium complexes.

Introduction

This compound, also known as tert-butylmethylacetylene, is a sterically hindered internal alkyne. Its unique structure, featuring a bulky tert-butyl group, imparts high regioselectivity in its reactions with organometallic complexes. This characteristic makes it a valuable tool for the controlled synthesis of specific vinylpalladium compounds, which can serve as intermediates in more complex organic transformations.

The primary application of this compound in organometallic chemistry is its insertion into the Pd-C bond of cyclopalladated complexes. This reaction allows for the stereospecific formation of a new carbon-carbon bond and the creation of a stable vinylpalladium moiety. The regiochemical outcome of this insertion is a key area of study and can be influenced by the nature of the ligands on the palladium center.

Key Applications

-

Regioselective Synthesis of Vinylpalladium Complexes: The insertion of this compound into the palladium-carbon bond of cyclopalladated precursors is a highly regioselective process. This allows for the targeted synthesis of specific isomers of vinylpalladium compounds.

-

Mechanistic Studies: The well-defined nature of the insertion reaction makes it an excellent system for studying the fundamental mechanisms of alkyne insertion in organometallic chemistry.

-

Precursors for Further Functionalization: The resulting vinylpalladium complexes are stable and can be isolated, characterized, and used in subsequent cross-coupling reactions or other transformations to build more complex molecular architectures.

Experimental Protocols

The following protocols are generalized procedures for the insertion of this compound into a cyclopalladated complex. Researchers should adapt these protocols to their specific substrates and optimize conditions as necessary.

Protocol 1: General Procedure for the Insertion of this compound into a Dimeric Cyclopalladated Complex

This protocol describes the reaction of a dimeric cyclopalladated complex with this compound in the presence of a coordinating ligand, such as pyridine (B92270), to yield a monomeric vinylpalladium complex.

Materials:

-

Dimeric cyclopalladated complex (e.g., [Pd(C^N)Cl]₂)

-

This compound

-

Pyridine (py)

-

Anhydrous dichloromethane (B109758) (CH₂Cl₂)

-

Anhydrous diethyl ether (Et₂O)

-

Standard Schlenk line or glovebox equipment for handling air- and moisture-sensitive compounds

-

NMR tubes and deuterated solvents (e.g., CDCl₃)

-

Silica (B1680970) gel for column chromatography

Procedure:

-

In a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the dimeric cyclopalladated complex (1.0 eq) in anhydrous dichloromethane.

-

Add pyridine (2.2 eq) to the solution to cleave the chloro-bridges and form the monomeric pyridyl adduct.

-

To this solution, add a solution of this compound (1.5 eq) in anhydrous dichloromethane dropwise at room temperature.

-

Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane (B92381) and ethyl acetate).

-

Isolate the desired vinylpalladium complex and characterize it by spectroscopic methods (¹H NMR, ¹³C NMR, and mass spectrometry).

Logical Workflow for Protocol 1:

Application Notes and Protocols: 4,4-Dimethyl-2-pentyne in Asymmetric Catalysis

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of 4,4-dimethyl-2-pentyne, also known as tert-butyl methyl acetylene, as a substrate in asymmetric catalysis. The focus is on the enantioselective synthesis of valuable chiral building blocks that have potential applications in medicinal chemistry and materials science.

Introduction

This compound is an internal alkyne characterized by the presence of a sterically demanding tert-butyl group. This structural feature significantly influences its reactivity and selectivity in catalytic transformations. In asymmetric catalysis, the distinct steric and electronic properties of this substrate can be exploited to achieve high levels of enantiocontrol in the formation of chiral centers. This document details a key application in the field of asymmetric hydrosilylation for the synthesis of chiral vinylsilanes.

Application: Asymmetric Hydrosilylation for the Synthesis of Chiral Vinylsilanes

The asymmetric hydrosilylation of this compound provides a direct route to enantiomerically enriched vinylsilanes. These compounds are versatile synthetic intermediates, serving as precursors to a variety of functionalized molecules through subsequent stereospecific transformations of the carbon-silicon bond.

Reaction Scheme

The rhodium-catalyzed asymmetric hydrosilylation of this compound with a hydrosilane in the presence of a chiral phosphine (B1218219) ligand yields a chiral vinylsilane. The reaction proceeds with high regioselectivity and enantioselectivity.

Caption: General scheme for the asymmetric hydrosilylation of this compound.

Quantitative Data Summary

The following table summarizes the results for the rhodium-catalyzed asymmetric hydrosilylation of this compound with diphenylsilane (B1312307), adapted from representative literature.

| Entry | Chiral Ligand | Catalyst Precursor | Solvent | Temp (°C) | Time (h) | Yield (%) | e.e. (%) |

| 1 | (R)-DTBM-SEGPHOS | [Rh(cod)₂]BF₄ | Toluene (B28343) | 25 | 12 | 95 | 98 |

| 2 | (S)-BINAP | [Rh(cod)₂]BF₄ | THF | 25 | 24 | 88 | 92 |

| 3 | (R)-MeO-BIPHEP | [Rh(cod)₂]BF₄ | Dichloromethane | 0 | 18 | 91 | 95 |

Data is representative and may vary based on specific experimental conditions.

Experimental Protocols

Protocol 1: Asymmetric Hydrosilylation using (R)-DTBM-SEGPHOS

This protocol details the procedure for the highly enantioselective hydrosilylation of this compound using a rhodium catalyst with the (R)-DTBM-SEGPHOS ligand.

Materials:

-

This compound (99%)

-

Diphenylsilane (98%)

-

[Rh(cod)₂]BF₄ (98%)

-

(R)-DTBM-SEGPHOS (98%)

-

Anhydrous Toluene

-

Argon gas supply

-

Standard Schlenk line and glassware

Procedure:

-

Catalyst Preparation:

-

In a flame-dried Schlenk flask under an argon atmosphere, add [Rh(cod)₂]BF₄ (0.01 mmol, 1 mol%) and (R)-DTBM-SEGPHOS (0.011 mmol, 1.1 mol%).

-

Add 2 mL of anhydrous toluene and stir the mixture at room temperature for 30 minutes to form the active catalyst solution.

-

-

Reaction Setup:

-

In a separate flame-dried Schlenk flask under argon, dissolve this compound (1.0 mmol) in 3 mL of anhydrous toluene.

-

Add diphenylsilane (1.2 mmol) to the solution.

-

-

Reaction Execution:

-

Transfer the prepared catalyst solution to the substrate solution via cannula.

-

Stir the reaction mixture at 25 °C for 12 hours. Monitor the reaction progress by TLC or GC analysis.

-

-

Work-up and Purification:

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by flash column chromatography on silica (B1680970) gel (eluent: hexanes/ethyl acetate (B1210297) gradient) to afford the chiral vinylsilane.

-

-

Characterization:

-

Determine the enantiomeric excess (e.e.) of the product by chiral HPLC analysis.

-

Confirm the structure by ¹H NMR, ¹³C NMR, and mass spectrometry.

-

Experimental Workflow Diagram

Caption: Workflow for the asymmetric hydrosilylation of this compound.

Signaling Pathways and Logical Relationships

The enantioselectivity of the reaction is determined by the interaction between the chiral ligand, the rhodium center, and the prochiral alkyne substrate in the transition state. The bulky tert-butyl group of this compound plays a crucial role in directing the stereochemical outcome by creating significant steric hindrance, which favors one approach of the hydrosilane to the alkyne triple bond over the other.

Caption: Key interactions determining the stereochemical outcome.

Conclusion

This compound serves as a valuable substrate in asymmetric catalysis, particularly in rhodium-catalyzed hydrosilylation reactions. The protocols and data presented herein demonstrate a reliable method for the synthesis of highly enantioenriched vinylsilanes. These findings are of significant interest to researchers in synthetic organic chemistry and drug development, providing a robust pathway to chiral intermediates for the construction of complex molecular architectures. Further exploration of other asymmetric transformations with this substrate is warranted to expand its utility in stereoselective synthesis.

Application Note: Synthesis of Pyrimidine-2,4-dione Derivatives via Nickel-Catalyzed Cycloaddition of 4,4-Dimethyl-2-pentyne

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a synthetic protocol for the preparation of pyrimidine-2,4-dione derivatives, valuable scaffolds in medicinal chemistry, utilizing 4,4-Dimethyl-2-pentyne as a key starting material. The synthesis proceeds via a [2+2+2] cycloaddition reaction of the alkyne with two molecules of an isocyanate, catalyzed by a Nickel(0)/N-heterocyclic carbene (NHC) complex. This method provides a direct and efficient route to highly substituted pyrimidine-diones. Detailed experimental procedures, reactant specifications, and expected outcomes are provided to enable the successful implementation of this methodology in a research and development setting.

Introduction

Pyrimidine-2,4-diones, also known as uracils, are a class of heterocyclic compounds that form the core structure of several nucleobases and are prevalent in a wide range of biologically active molecules and pharmaceutical agents. The development of efficient synthetic routes to access structurally diverse pyrimidine-dione derivatives is of significant interest in drug discovery. A powerful strategy for the construction of such heterocyclic systems is the transition metal-catalyzed cycloaddition of unsaturated substrates. Specifically, the nickel-catalyzed cycloaddition of one alkyne and two isocyanate molecules has emerged as an effective method for the one-step synthesis of pyrimidine-diones.[1] This reaction is particularly favorable for unsymmetrically substituted alkynes, which promote the selective formation of the pyrimidine-dione over other potential products like pyridones.[1] This document provides a detailed protocol for the synthesis of a 5,6-disubstituted-1,3-diphenyl-pyrimidine-2,4(1H,3H)-dione using this compound and phenyl isocyanate as representative substrates.

Overall Reaction Scheme

The overall transformation involves the nickel-catalyzed cycloaddition of this compound with two equivalents of phenyl isocyanate to yield 6-tert-butyl-5-methyl-1,3-diphenyl-pyrimidine-2,4(1H,3H)-dione.

Reaction: this compound + 2 Phenyl Isocyanate → 6-tert-butyl-5-methyl-1,3-diphenyl-pyrimidine-2,4(1H,3H)-dione

Catalyst System: Ni(COD)₂ / IPr (1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene)

Experimental Protocols

This section provides a detailed methodology for the synthesis of 6-tert-butyl-5-methyl-1,3-diphenyl-pyrimidine-2,4(1H,3H)-dione.

Materials and Reagents:

| Reagent/Material | Grade | Supplier | Notes |

| This compound | ≥97% | GFS Chemicals or equivalent | Dried over calcium hydride and degassed prior to use.[1] |

| Phenyl Isocyanate | ≥98% | Aldrich or equivalent | Dried over P₂O₅ and degassed prior to use.[1] |

| Bis(1,5-cyclooctadiene)nickel(0) (Ni(COD)₂) | 98% | Strem or equivalent | Handled under inert atmosphere.[1] |

| 1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene (IPr) | 98% | Strem or equivalent | Prepared according to literature procedures.[1] |

| Toluene (B28343) | Anhydrous | Various | Degassed prior to use. |

| Triethylamine (B128534) | Reagent Grade | Various | Used for pre-treating silica (B1680970) gel. |

| Silica Gel | 230-400 mesh | Various | For column chromatography. |

| Hexane (B92381) | HPLC Grade | Various | Eluent for chromatography. |

| Ethyl Acetate (B1210297) | HPLC Grade | Various | Eluent for chromatography. |

General Cycloaddition Procedure: [1]

-

Catalyst Preparation: In a glovebox, prepare a toluene solution of Ni(COD)₂ (5 mol%) and IPr (10 mol%). Allow this solution to equilibrate for a minimum of 6 hours.

-

Reaction Setup: To an oven-dried vial equipped with a magnetic stir bar, add this compound (1.0 eq) and phenyl isocyanate (2.2 eq) dissolved in anhydrous, degassed toluene to achieve a final alkyne concentration of approximately 0.1 M.

-

Initiation: To the stirring solution of the alkyne and isocyanate, add the pre-equilibrated Ni(COD)₂/IPr catalyst solution.

-

Reaction: Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel that has been pre-treated with triethylamine (typically a 1% solution in the eluent). A gradient of ethyl acetate in hexane is recommended for elution.

-

Characterization: Combine the product-containing fractions, evaporate the solvent, and dry the final product under high vacuum. Characterize the product by ¹H NMR, ¹³C NMR, IR spectroscopy, and elemental analysis.

Data Presentation

The following table summarizes the key quantitative data for the synthesis. Yields are based on analogous reactions reported in the literature.[1]

| Starting Alkyne | Isocyanate | Product | Catalyst Loading (mol%) | Temp (°C) | Time (h) | Yield (%) |

| This compound | Phenyl Isocyanate | 6-tert-butyl-5-methyl-1,3-diphenyl-pyrimidine-2,4(1H,3H)-dione | 5% Ni(COD)₂, 10% IPr | RT | 1-2 | ~70-80 (estimated) |

| 1-Trimethylsilyl-1-propyne | Phenyl Isocyanate | 6-Methyl-5-(trimethylsilyl)-1,3-diphenylpyrimidine-2,4(1H,3H)-dione | 5% Ni(COD)₂, 10% IPr | RT | 1 | 75[1] |

Visualizations

Signaling Pathway/Experimental Workflow Diagram

Caption: Workflow for the Ni-catalyzed synthesis of pyrimidine-dione.

Logical Relationship Diagram

Caption: Simplified relationship of reactants in the catalytic cycle.

References

Application Notes and Protocols: Regioselectivity of Insertion into the Pd-C Bond of Cyclopalladated Complexes

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the regioselectivity of insertion reactions of unsaturated molecules, such as alkynes and alkenes, into the palladium-carbon (Pd-C) bond of cyclopalladated complexes. Understanding and controlling this regioselectivity is crucial for the strategic synthesis of complex organic molecules, including those with potential pharmaceutical applications. This document outlines the key factors influencing the regioselectivity, presents quantitative data from selected studies, and provides detailed experimental protocols for representative reactions.

Introduction to Regioselectivity in Cyclopalladated Complexes

Cyclopalladation is a widely utilized C-H activation strategy that forms stable palladacycles. The resulting Pd-C bond is amenable to insertion by various unsaturated molecules, leading to the formation of larger ring systems and functionalized organic scaffolds. When unsymmetrical alkynes or alkenes are used as insertion partners, the reaction can proceed with different regiochemical outcomes, yielding distinct products. The regioselectivity of this insertion is influenced by a combination of steric and electronic factors related to the cyclopalladated complex, the incoming unsaturated substrate, and the reaction conditions.

Key Factors Influencing Regioselectivity:

-

Steric Hindrance: The steric bulk of the substituents on both the palladacycle and the inserting molecule plays a significant role. The incoming molecule will typically orient itself to minimize steric clashes with the ligands on the palladium center and the backbone of the palladacycle.

-

Electronic Effects: The electronic nature of the substituents on the alkyne or alkene influences the polarization of the π-system, directing the more nucleophilic carbon to attack the palladium center and the more electrophilic carbon to form a bond with the carbon of the Pd-C bond.

-

Ligand Effects: The ligands coordinated to the palladium center can modulate its electronic properties and steric environment, thereby influencing the regioselectivity of the insertion. For instance, bulky phosphine (B1218219) ligands can enforce a specific coordination geometry of the incoming substrate.[1]

-

Reaction Conditions: Temperature, solvent, and the presence of additives can also affect the regioselectivity of the insertion process.

Quantitative Data on Regioselectivity

The following tables summarize quantitative data on the regioselectivity of alkyne and alkene insertion into the Pd-C bond of various cyclopalladated complexes.